molecular formula C20H23N3O3 B13115975 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid

3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid

Cat. No.: B13115975
M. Wt: 353.4 g/mol
InChI Key: FFDHADOONASJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the Sonogashira coupling reaction under microwave irradiation . This method is known for its efficiency and ability to produce high yields. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts, along with appropriate solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, copper co-catalysts, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., DMF, toluene). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in various substituted benzotriazole derivatives.

Scientific Research Applications

3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole core can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to target molecules. Additionally, the compound’s ability to donate and accept electrons makes it an effective participant in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the tert-butyl group enhances its stability, while the hydroxyphenyl moiety contributes to its reactivity and potential for forming hydrogen bonds. These features make it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]-2-methylpropanoic acid

InChI

InChI=1S/C20H23N3O3/c1-12(19(25)26)9-13-10-14(20(2,3)4)18(24)17(11-13)23-21-15-7-5-6-8-16(15)22-23/h5-8,10-12,24H,9H2,1-4H3,(H,25,26)

InChI Key

FFDHADOONASJQG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.